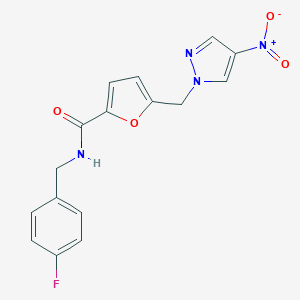
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide, also known as DNPAA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that makes it a promising candidate for future research.
作用機序
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide involves its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, resulting in the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has an effect on the immune system, specifically on the activation of T-cells. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the production of pro-inflammatory cytokines and has anti-inflammatory properties. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its ability to inhibit the activation of NF-κB, which can be useful in studying the immune response and inflammation. However, one limitation of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its potential toxicity, as high doses of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide have been found to be toxic to cells.
将来の方向性
There are several future directions for research involving 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide. One direction is to further study its potential applications in the treatment of cancer, specifically in inducing apoptosis in cancer cells. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be done to study the mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide and its potential toxicity.
合成法
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been achieved using different methods, including the reaction of 2-pyridinylacetic acid with 3,5-dimethyl-4-nitropyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(2-pyridinyl) acetamide with 3,5-dimethyl-4-nitropyrazole in the presence of a palladium catalyst. These methods have been found to produce high yields of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide.
科学的研究の応用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in scientific research, specifically in the field of medicine. Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has also been found to have an effect on the immune system, specifically on the activation of T-cells. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
特性
製品名 |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide |
|---|---|
分子式 |
C12H13N5O3 |
分子量 |
275.26 g/mol |
IUPAC名 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18) |
InChIキー |
WBUNGEZQEMCHJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
